4-Tert-Amylcyclohexanol
Overview
Description
4-Tert-Amylcyclohexanol: is an organic compound with the molecular formula C11H22O . It is a cyclohexanol derivative where a tert-amyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-Amylcyclohexanol typically involves the hydrogenation of 4-tert-amylcyclohexanone. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Tert-Amylcyclohexanol can undergo oxidation reactions to form 4-tert-amylcyclohexanone.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Major Products Formed:
- Oxidation: 4-tert-amylcyclohexanone
- Reduction: Cyclohexane derivatives
- Substitution: Various substituted cyclohexanol derivatives
Scientific Research Applications
Chemistry: 4-Tert-Amylcyclohexanol is used as a starting material for the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of cyclohexanol derivatives on cellular processes. It is also used in the development of new drugs targeting specific biological pathways .
Medicine: Its derivatives are being investigated for their pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. It is also used as a solvent and in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Tert-Amylcyclohexanol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it can inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic activity of cells .
Comparison with Similar Compounds
4-tert-Butylcyclohexanol: Similar in structure but with a tert-butyl group instead of a tert-amyl group.
4-tert-Pentylcyclohexanol: Another similar compound with a different alkyl group attached to the cyclohexane ring.
Uniqueness: 4-Tert-Amylcyclohexanol is unique due to its specific tert-amyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-(2-methylbutan-2-yl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9-10,12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQZABQVXYELSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040716, DTXSID901276340 | |
Record name | 4-(2-Methylbutan-2-yl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040716 | |
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Record name | trans-4-(1,1-Dimethylpropyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276340 | |
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Molecular Weight |
170.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5349-51-9, 20698-30-0, 20698-29-7 | |
Record name | 4-(1,1-Dimethylpropyl)cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5349-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclohexanol, 4-(1,1-dimethylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349519 | |
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Record name | 4-tert-Amylcyclohexanol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020698300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Amylcyclohexanol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020698297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 4-tert-pentyl- | |
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Record name | Cyclohexanol, 4-tert-pentyl- | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1246 | |
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Record name | Cyclohexanol, 4-(1,1-dimethylpropyl)- | |
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Record name | 4-(2-Methylbutan-2-yl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(1,1-Dimethylpropyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-pentylcyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.919 | |
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Record name | Cyclohexanol, 4-(1,1-dimethylpropyl)-, trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.976 | |
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Record name | 4-TERT-AMYLCYCLOHEXANOL, TRANS- | |
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Record name | 4-TERT-AMYLCYCLOHEXANOL, CIS- | |
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